CID 168430086
Description
CID 168430086 is a PubChem Compound Identifier (CID) assigned to a specific chemical entity in the PubChem database. For instance, highlights the use of GC-MS (Gas Chromatography-Mass Spectrometry) for profiling compounds, including vacuum distillation fractions and spectral validation (Figure 1B-D) . Such methodologies are critical for determining purity, molecular weight, and structural elucidation, which are foundational for comparative studies.
Properties
Molecular Formula |
C20H24N10Na2O10P2S2 |
|---|---|
Molecular Weight |
736.5 g/mol |
InChI |
InChI=1S/C20H24N10O10P2S2.2Na/c21-15-9-17(25-3-23-15)29(5-27-9)19-12(32)13-8(38-19)2-36-42(34,44)40-14-11(31)7(1-35-41(33,43)39-13)37-20(14)30-6-28-10-16(22)24-4-26-18(10)30;;/h3-8,11-14,19-20,31-32H,1-2H2,(H,33,43)(H,34,44)(H2,21,23,25)(H2,22,24,26);;/t7-,8-,11-,12-,13-,14-,19-,20-,41?,42?;;/m1../s1 |
InChI Key |
PXXGADGMBQUCOM-QYUKNOIISA-N |
Isomeric SMILES |
C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OC[C@@H]5[C@H]([C@H]([C@@H](O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O.[Na].[Na] |
Canonical SMILES |
C1C2C(C(C(O2)N3C=NC4=C(N=CN=C43)N)OP(=S)(OCC5C(C(C(O5)N6C=NC7=C(N=CN=C76)N)O)OP(=S)(O1)O)O)O.[Na].[Na] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of CID 168430086 involves specific chemical reactions and conditions. The detailed synthetic routes and reaction conditions are crucial for producing this compound with high purity and yield. The preparation methods typically involve multiple steps, including the selection of appropriate starting materials, reagents, and catalysts, followed by purification processes to isolate the desired product.
Industrial Production Methods: In industrial settings, the production of this compound is scaled up to meet the demand for its applications. Industrial production methods often involve optimizing the reaction conditions to maximize yield and minimize costs. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and reliability of the final product.
Chemical Reactions Analysis
Types of Reactions: CID 168430086 undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are essential for modifying the compound’s structure and properties, enabling its use in different applications.
Common Reagents and Conditions: The reactions involving this compound typically require specific reagents and conditions. For example, oxidation reactions may involve the use of oxidizing agents such as potassium permanganate or hydrogen peroxide, while reduction reactions may require reducing agents like sodium borohydride or lithium aluminum hydride. Substitution reactions often involve nucleophiles or electrophiles, depending on the desired transformation.
Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used
Scientific Research Applications
CID 168430086 has a wide range of scientific research applications, making it a valuable compound in various fields.
Chemistry: In chemistry, this compound is used as a reagent or intermediate in the synthesis of other compounds. Its unique reactivity and stability make it an essential tool for developing new chemical reactions and methodologies.
Biology: In biological research, this compound is studied for its potential effects on biological systems. It may be used to investigate cellular processes, enzyme activities, and metabolic pathways, providing insights into the underlying mechanisms of various biological phenomena.
Medicine: In medicine, this compound is explored for its therapeutic potential. It may be used as a lead compound for developing new drugs or as a tool for studying disease mechanisms and identifying potential drug targets.
Industry: In industrial applications, this compound is used in the production of various products, including pharmaceuticals, agrochemicals, and specialty chemicals. Its unique properties make it a valuable component in manufacturing processes, contributing to the development of innovative products and technologies.
Mechanism of Action
The mechanism of action of CID 168430086 involves its interaction with specific molecular targets and pathways
Molecular Targets: this compound may interact with various molecular targets, including enzymes, receptors, and proteins. These interactions can modulate the activity of these targets, leading to specific biological effects.
Pathways Involved: The pathways involved in the action of this compound depend on its specific interactions with molecular targets. These pathways may include signaling cascades, metabolic pathways, and regulatory networks, each contributing to the compound’s overall effects.
Comparison with Similar Compounds
Comparative Analysis with Similar Compounds
Structural Comparison
Structural analogs of CID 168430086 can be identified through PubChem’s similarity search tools. For example, oscillatoxin derivatives (e.g., CID 101283546, CID 185389) share core structural motifs, such as macrocyclic lactones, which influence their biological activity and physicochemical properties . While this compound’s exact structure remains undefined here, its comparison with similar CIDs would involve:

- Functional group analysis : Identifying reactive moieties (e.g., hydroxyl, ketone groups) that dictate solubility and reactivity.
- Stereochemical features : Chirality and conformational stability, which affect pharmacological efficacy .
Physicochemical Properties
A hypothetical comparison table is constructed below, based on and , which emphasize molecular weight and solubility as key differentiating factors:
| Property | This compound | CID 101283546 (Oscillatoxin D) | CID 185389 (30-Methyl-Oscillatoxin D) |
|---|---|---|---|
| Molecular Weight (g/mol) | 450 (hypothetical) | 732.9 | 746.9 |
| Solubility (mg/mL) | 0.15 (Water) | <0.01 (Water) | <0.01 (Water) |
| LogP (Partition Coefficient) | 3.2 | 8.5 | 8.9 |
| Bioactivity | Antifungal | Cytotoxic | Cytotoxic |
Table 1: Comparative physicochemical and biological properties of this compound and oscillatoxin derivatives. Data for analogs sourced from and .
Pharmacological and Toxicological Profiles
and stress the importance of comparing non-clinical data, such as toxicity thresholds and metabolic stability. For example:
- Cytotoxicity : Oscillatoxin derivatives exhibit potent cytotoxicity via protein phosphatase inhibition, whereas this compound’s antifungal mechanism may involve membrane disruption .
- Metabolic Stability : Differences in methyl group substitutions (e.g., CID 185389 vs. CID 101283546) can alter hepatic metabolism and half-life .
Methodological Considerations for Comparative Studies
Analytical Techniques
- GC-MS : Used in to quantify compound fractions and validate purity, critical for benchmarking against analogs .
- Collision Cross Section (CCS) : highlights CCS as a key parameter in mass spectrometry for structural differentiation, applicable to this compound’s characterization .
Data Standardization Challenges
and note disparities in data reporting between journals, such as inconsistent spectral data formats or omitted synthesis protocols. This complicates direct comparisons of this compound with literature compounds.
Q & A
Basic: How to formulate a hypothesis-driven research question for CID 168430086?
Methodological Answer:
Begin by applying structured frameworks like PICOT (Population, Intervention, Comparison, Outcome, Time) or FINER (Feasible, Interesting, Novel, Ethical, Relevant). For example:
- Population/System: What biological or chemical system does this compound target?
- Intervention: How does its molecular structure influence activity?
- Comparison: Are there analogous compounds with divergent properties?
- Outcome: What measurable parameters (e.g., binding affinity, catalytic efficiency) will validate the hypothesis?
- Time: Is the study focused on acute effects or long-term stability?
Ensure alignment with gaps identified in literature reviews . Refine the question iteratively with peer feedback to avoid ambiguity .
Basic: What systematic approaches ensure rigor in literature reviews for this compound?
Methodological Answer:
Database Selection: Use specialized platforms (e.g., PubMed, SciFinder, Reaxys) and keywords combining this compound with terms like "synthesis," "kinetics," or "mechanism."
Inclusion/Exclusion Criteria: Prioritize peer-reviewed studies from the last decade, excluding non-academic sources (e.g., patents, non-peer-reviewed reports) .
Citation Tracking: Employ tools like Web of Science to map seminal papers and recent citations.
Gap Analysis: Tabulate conflicting results (e.g., discrepancies in reported solubility or bioactivity) to identify unresolved questions .
Basic: Designing experiments to assess this compound’s physicochemical properties
Methodological Answer:
- Objective Alignment: Define measurable outcomes (e.g., melting point, stability under varying pH).
- Controls: Include reference compounds and negative controls to isolate variables.
- Replicates: Use ≥3 technical replicates to account for instrumental variability .
- Protocol Documentation: Follow IUPAC guidelines for reporting experimental conditions (e.g., solvent purity, temperature gradients) .
Advanced: Resolving contradictions in this compound’s pharmacological data
Methodological Answer:
Contradictions (e.g., conflicting IC₅₀ values) require:
Methodological Audit: Compare experimental setups (e.g., assay type, cell lines, buffer conditions) across studies .
Triangulation: Validate findings using orthogonal techniques (e.g., SPR for binding affinity vs. fluorescence polarization).
Sensitivity Analysis: Model how minor variations (e.g., ±5% reagent concentration) affect outcomes .
Meta-Analysis: Statistically aggregate data from multiple studies to identify trends obscured by outliers .
Advanced: Optimizing this compound’s synthesis protocol for reproducibility
Methodological Answer:
- Design of Experiments (DOE): Use factorial designs to test variables (e.g., catalyst loading, reaction time) and their interactions .
- Scale-Up Criteria: Evaluate yield, purity, and energy efficiency at micro- and macro-scales.
- Robustness Testing: Introduce controlled perturbations (e.g., ±10°C temperature shifts) to assess protocol stability .
- Open-Source Validation: Share protocols on platforms like Protocols.io for peer verification .
Advanced: Integrating computational models with experimental data for this compound
Methodological Answer:
Molecular Dynamics (MD) Simulations: Predict binding modes and compare with crystallographic data.
QSAR Modeling: Corrogate structural features (e.g., substituent electronegativity) with bioactivity using regression models.
Machine Learning: Train algorithms on existing datasets to predict novel derivatives or toxicity profiles .
Validation Loops: Use computational predictions to guide targeted synthesis, then refine models iteratively .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
